3-Fluorophthalonitrile

Overview

Description

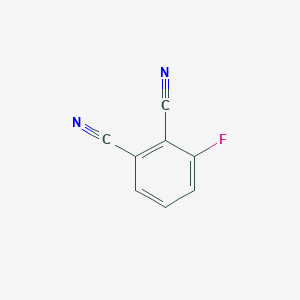

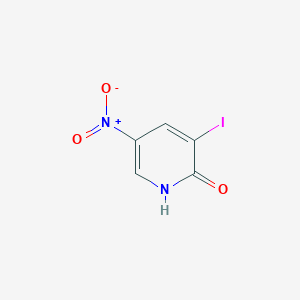

3-Fluorophthalonitrile is a chemical compound with the IUPAC name this compound . It has a molecular weight of 146.12 and its InChI code is 1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H . It is a solid at room temperature .

Synthesis Analysis

The synthesis of fluorinated phthalocyanines, which includes this compound, involves bearing fluorine atoms and/or perfluorinated alkyl or aryl groups . The synthesis of tetrafluoro-substituted MPc derivatives from this compound and the salts of corresponding metals is carried out at a characteristic synthesis temperature of 220 °C .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H . The compound has a molar refractivity of 36.0±0.4 cm^3 and a polarizability of 14.3±0.5 10^-24 cm^3 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 294.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.2±23.2 °C . It has an index of refraction of 1.539 .Scientific Research Applications

OLED Applications

3-Fluorophthalonitrile derivatives have been studied for incorporation into organic light-emitting diodes (OLEDs). These derivatives, such as phthalonitrile-based fluorophores, are notable for their high fluorescence, thermal stability, and electrochemical activity. When used in OLEDs, they contribute to device efficiency and emit deep-blue light close to the NTSC standard for blue. This application highlights the potential of this compound in advanced display technology (Kamino et al., 2012).

Sensory Applications

In another interesting application, 4,4′-Fluoresceinoxy bisphthalonitrile (FPN) has been incorporated into electrospun nanofibrous sensor strips. These strips demonstrate high selectivity and sensitivity in detecting Fe3+ ions in aqueous solutions. The presence of the phthalonitrile moiety in these strips enhances their performance in ion detection, proving useful in environmental monitoring and water quality assessment (Rijin et al., 2019).

Photodynamic Therapy

Phthalonitrile derivatives, including those with this compound, have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. These derivatives, when incorporated into phthalocyanines, exhibit good singlet oxygen yields, making them suitable as photosensitizers in PDT. Such applications are significant in the development of novel cancer therapies (Erkan Kırbaç & A. Erdoğmuş, 2020).

Fluorometric Analysis

This compound-based compounds have been employed in fluorometric analytical systems for determining the content of various substances. For instance, their application in the determination of tannin and amino acid levels in tea has been explored, which aids in the assessment of tea taste and quality (Yueh-Tzu Hung et al., 2010).

Scientific Research Applications of this compound

OLED Applications

This compound derivatives have been studied for incorporation into organic light-emitting diodes (OLEDs). These derivatives, such as phthalonitrile-based fluorophores, are notable for their high fluorescence, thermal stability, and electrochemical activity. When used in OLEDs, they contribute to device efficiency and emit deep-blue light close to the NTSC standard for blue. This application highlights the potential of this compound in advanced display technology (Kamino et al., 2012).

Sensory Applications

In another interesting application, 4,4′-Fluoresceinoxy bisphthalonitrile (FPN) has been incorporated into electrospun nanofibrous sensor strips. These strips demonstrate high selectivity and sensitivity in detecting Fe3+ ions in aqueous solutions. The presence of the phthalonitrile moiety in these strips enhances their performance in ion detection, proving useful in environmental monitoring and water quality assessment (Rijin et al., 2019).

Photodynamic Therapy

Phthalonitrile derivatives, including those with this compound, have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. These derivatives, when incorporated into phthalocyanines, exhibit good singlet oxygen yields, making them suitable as photosensitizers in PDT. Such applications are significant in the development of novel cancer therapies (Erkan Kırbaç & A. Erdoğmuş, 2020).

Fluorometric Analysis

This compound-based compounds have been employed in fluorometric analytical systems for determining the content of various substances. For instance, their application in the determination of tannin and amino acid levels in tea has been explored, which aids in the assessment of tea taste and quality (Yueh-Tzu Hung et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

3-Fluorophthalonitrile is a fluorinated derivative of phthalocyanines . Phthalocyanines are widely used as dyes and pigments, materials for different optical, electronic, and photoelectronic devices . They have wide application perspectives in other fields including medicine . The useful properties of phthalocyanines are strongly influenced by substituents present in benzene rings, and introduction of electronegative fluorine atoms or perfluorinated alkyl or aryl groups is an important tool for tuning properties of phthalocyanines and related macrocycles .

Mode of Action

It is known that the introduction of fluorine atoms or perfluorinated alkyl or aryl groups can significantly alter the properties of phthalocyanines . This suggests that this compound may interact with its targets in a unique manner, potentially leading to changes in their function or activity.

Biochemical Pathways

Fluorinated phthalocyanines are known to be used in molecular electronics as components of diodes, hybrid materials for photovoltaic applications, organic thin film transistors, etc; in catalytic oxidation of hydrocarbons and reduction of oxygen, and in medicine as well . This suggests that this compound may influence a variety of biochemical pathways, depending on its specific application.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.15 cm/s . The compound’s lipophilicity (Log Po/w) is 1.33 (iLOGP), 1.46 (XLOGP3), 1.99 (WLOGP), 1.2 (MLOGP), and 2.19 (SILICOS-IT), with a consensus Log Po/w of 1.63 .

Action Environment

Biochemical Analysis

Biochemical Properties

3-Fluorophthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated phthalocyanines. These compounds are used in various applications, including dyes, pigments, and materials for optical and electronic devices . In biochemical contexts, this compound interacts with enzymes and proteins involved in the synthesis of these phthalocyanines. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the incorporation of the fluorine atom into the final product.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the fluorine atom can affect the electron distribution within the molecule, leading to changes in how it interacts with cellular components. These interactions can result in the modulation of signaling pathways that control cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in the compound can form strong hydrogen bonds and van der Waals interactions with amino acids in proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of fluorinated compounds. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The presence of the fluorine atom can also influence the reactivity and stability of the metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can affect the activity and function of this compound, as well as its interactions with other biomolecules within the cell .

Properties

IUPAC Name |

3-fluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPTYURANIHAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474794 | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-13-1 | |

| Record name | 3-Fluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)